(2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Dichlorobenzylidene Group: The dichlorobenzylidene group can be introduced via a condensation reaction between a dichlorobenzaldehyde and the benzofuran core.
Addition of the Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be added through nucleophilic substitution reactions using pyrrolidine and suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions can occur at the dichlorobenzylidene group, potentially converting it to a dichlorobenzyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran core or the pyrrolidin-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dichlorobenzyl derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with enzymes, receptors, or other biomolecules.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its specific biological properties.
Industry
In industrial applications, the compound may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Dichlorobenzylidene Derivatives: Compounds with similar dichlorobenzylidene groups but different core structures.
Pyrrolidin-1-ylmethyl Derivatives: Compounds with similar pyrrolidin-1-ylmethyl groups but different core structures.
Uniqueness
The uniqueness of (2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C20H17Cl2NO3 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H17Cl2NO3/c21-13-4-3-12(16(22)10-13)9-18-19(25)14-5-6-17(24)15(20(14)26-18)11-23-7-1-2-8-23/h3-6,9-10,24H,1-2,7-8,11H2/b18-9- |
InChI Key |
IPDLBXGQPITRDE-NVMNQCDNSA-N |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)Cl)Cl)/C3=O)O |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)Cl)Cl)C3=O)O |
Origin of Product |
United States |
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